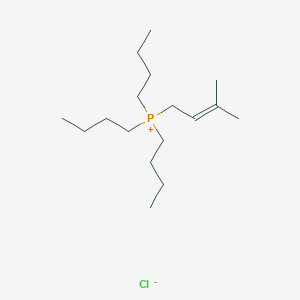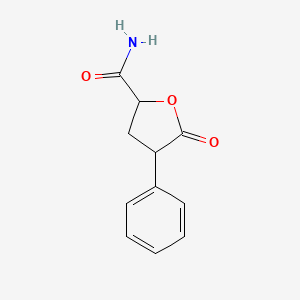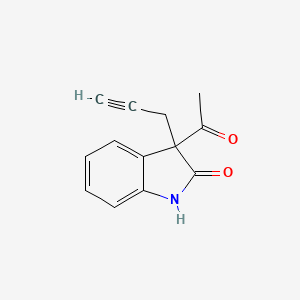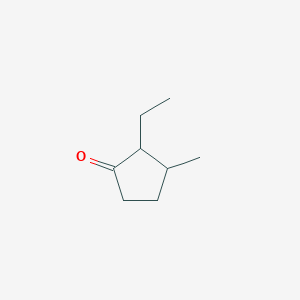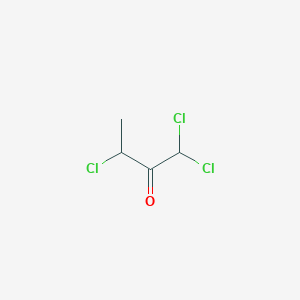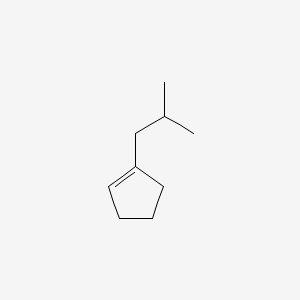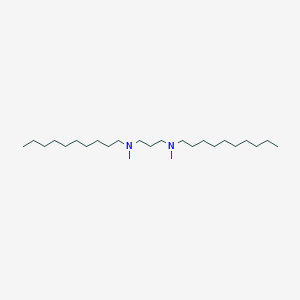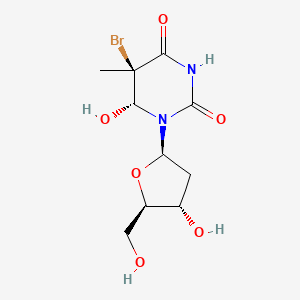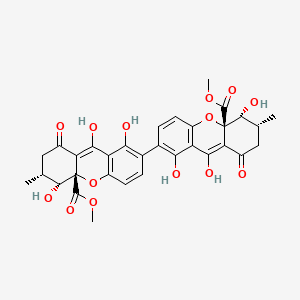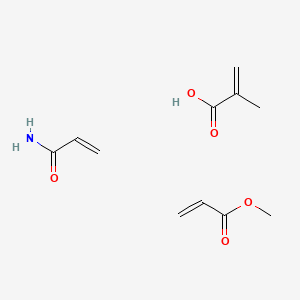
Methyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide is a complex polymer known for its versatile applications in various fields. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), methyl 2-propenoate (methyl methacrylate), and 2-propenamide (acrylamide). The resulting polymer exhibits unique properties that make it suitable for use in coatings, adhesives, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is carried out in a solvent, often under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of an initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as powders or pellets, for further use.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting certain functional groups into alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical implants and devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide involves its ability to form strong intermolecular interactions with various substrates. The polymer chains can interact with surfaces through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the functional groups present. These interactions contribute to the polymer’s adhesive properties and its ability to form stable films and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and used in applications like acrylic glass.
Poly(acrylamide): Widely used in water treatment and as a flocculant.
Poly(acrylic acid): Utilized in superabsorbent polymers and as a thickening agent.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate and 2-propenamide is unique due to its combination of properties from its constituent monomers. It combines the rigidity and transparency of poly(methyl methacrylate) with the hydrophilicity and reactivity of poly(acrylamide) and poly(acrylic acid). This makes it highly versatile and suitable for a wide range of applications, from industrial coatings to biomedical devices.
Propiedades
Número CAS |
51890-90-5 |
|---|---|
Fórmula molecular |
C11H17NO5 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
methyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enamide |
InChI |
InChI=1S/2C4H6O2.C3H5NO/c1-3-4(5)6-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H2,4,5) |
Clave InChI |
VNOPSNUINNKRAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.COC(=O)C=C.C=CC(=O)N |
Números CAS relacionados |
51890-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


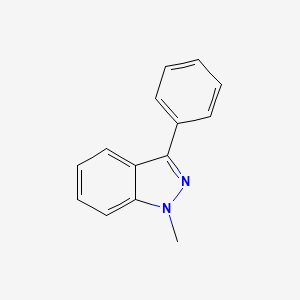
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
